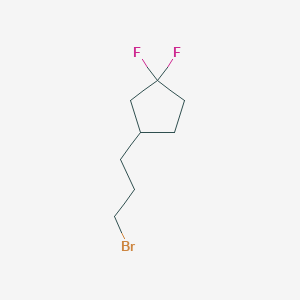

3-(3-Bromopropyl)-1,1-difluorocyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrF2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1,1-difluorocyclopentane |

InChI |

InChI=1S/C8H13BrF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2 |

InChI Key |

FTBNSXFGIKWAPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1CCCBr)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Bromopropyl 1,1 Difluorocyclopentane

Precursor Synthesis and Derivatization Approaches

The construction of 3-(3-Bromopropyl)-1,1-difluorocyclopentane necessitates a systematic approach, beginning with the synthesis of the core difluorocyclopentane ring, followed by the introduction and modification of the C3 side chain.

Synthesis of Difluorocyclopentane Scaffolds

The cornerstone of the synthesis is the formation of the 1,1-difluorocyclopentane (B72110) unit. A common and effective strategy for introducing a gem-difluoro group is the fluorination of a corresponding ketone precursor.

A key precursor for this transformation is Cyclopentanone (B42830) . The gem-difluorination of ketones can be achieved using various fluorinating agents. One prevalent method involves the use of diethylaminosulfur trifluoride (DAST) or its analogues, which can convert a carbonyl group directly into a difluoromethylene group.

Alternatively, the synthesis can proceed via a difluorocarbene addition to a cyclopentene (B43876) derivative. Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), often activated with a catalytic amount of sodium iodide, serve as effective precursors for difluorocarbene (:CF2). nih.gov This highly reactive intermediate can then undergo a [2+1] cycloaddition with a double bond to form a difluorocyclopropane ring, which may then be expanded or further modified. bohrium.comnih.govresearchgate.netd-nb.info While more common for cyclopropane (B1198618) synthesis, similar principles can be adapted for cyclopentane (B165970) systems under specific conditions.

A hypothetical, yet plausible, pathway to a functionalized 1,1-difluorocyclopentane scaffold could start from a readily available cyclopentanone derivative, such as 3-ethoxycarbonylcyclopentanone . This precursor allows for subsequent modifications of the ester group to introduce the desired side chain.

Introduction of the Bromopropyl Side Chain

With the 1,1-difluorocyclopentane core established, the next critical phase is the installation of the 3-bromopropyl side chain. This is typically accomplished by first introducing a three-carbon chain with a terminal functional group that can be readily converted to a bromide. A common precursor for this purpose is a terminal alcohol, specifically 3-(1,1-difluorocyclopentan-3-yl)propan-1-ol .

The synthesis of this alcohol precursor can be envisioned through several standard organometallic reactions. For instance, a Grignard reaction between a suitable difluorocyclopentyl magnesium halide and an epoxide like propylene oxide would furnish a secondary alcohol, which would require further steps to achieve the desired primary alcohol. A more direct approach would involve the reaction of a Grignard reagent derived from a protected 3-bromopropanol with a suitable difluorocyclopentanone, followed by deprotection. mnstate.edutcu.eduwvu.eduleah4sci.commasterorganicchemistry.com Alternatively, the Wittig reaction using a phosphorus ylide derived from a 3-hydroxypropyltriphenylphosphonium salt on a difluorocyclopentanone could generate an alkene that can be subsequently reduced to the saturated side chain.

Once the precursor alcohol, 3-(1,1-difluorocyclopentan-3-yl)propan-1-ol, is obtained, the terminal hydroxyl group can be converted into a bromide using various established methods.

The transformation of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis, typically proceeding through an SN2 mechanism. Several reagents are highly effective for this purpose.

Phosphorus tribromide (PBr3) is a classic and widely used reagent for converting primary and secondary alcohols to their corresponding bromides. commonorganicchemistry.combyjus.comchemistrysteps.commasterorganicchemistry.comorgosolver.com The reaction mechanism involves the initial reaction of the alcohol with PBr3 to form a good leaving group, which is then displaced by a bromide ion in an SN2 fashion. This method generally proceeds with inversion of configuration if the alcohol is chiral.

Another powerful method is the Appel reaction , which utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source, most commonly carbon tetrabromide (CBr4) . commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgtcichemicals.comtcichemicals.com Similar to the reaction with PBr3, the Appel reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at a chiral center. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

| Reagent System | Description | Mechanism |

| PBr3 | A common reagent for converting 1° and 2° alcohols to alkyl bromides. | SN2 |

| PPh3 / CBr4 | The Appel reaction provides a mild and efficient method for alcohol bromination. | SN2 |

Direct bromination of an unactivated C-H bond can be achieved through radical-mediated processes. This approach would involve the direct conversion of a C-H bond on a propyl-substituted difluorocyclopentane to a C-Br bond.

Common reagents for radical bromination include N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. Molecular bromine (Br2) under photochemical conditions can also be used. researchgate.netpearson.compearson.com However, radical halogenation of alkanes often suffers from a lack of selectivity, leading to a mixture of products. pearson.com For a substrate like 3-propyl-1,1-difluorocyclopentane, bromination could occur at various positions on both the cyclopentane ring and the propyl side chain. While bromination is generally more selective than chlorination, achieving high selectivity for the terminal position of the propyl group to form the primary bromide is challenging, as radical stability favors substitution at secondary and tertiary carbons. pearson.com

Cyclization and Ring-Forming Reactions Incorporating the Bromopropyl Group

The presence of the bromopropyl group in this compound opens up possibilities for subsequent intramolecular cyclization reactions to form more complex polycyclic structures. The reactive C-Br bond can participate in various ring-forming processes.

One prominent example is intramolecular radical cyclization . libretexts.orgresearchgate.netlibretexts.org Treatment of the bromopropyl derivative with a radical initiator, often in the presence of a reducing agent like tributyltin hydride (Bu3SnH), can generate a primary alkyl radical at the terminus of the propyl chain. This radical can then attack an accessible position on the cyclopentane ring or a substituent, leading to the formation of a new ring. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.

Alternatively, the bromopropyl group can act as an electrophile in intramolecular nucleophilic substitution reactions . rsc.orgrsc.org If a nucleophilic center is present elsewhere in the molecule, it can displace the bromide to form a new cyclic structure. The efficiency of such reactions depends on the ring size being formed and the nature of the nucleophile and reaction conditions.

Stereoselective and Enantioselective Synthesis Strategies for this compound

The synthesis of a specific stereoisomer of this compound, where the C3 position is a stereocenter, requires the use of stereoselective or enantioselective methodologies.

Stereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of our target molecule, if other substituents were present on the cyclopentane ring, their relative orientation to the bromopropyl group would be of importance. Stereoselective approaches often rely on substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. nih.govnih.govacs.orgorganic-chemistry.org For instance, the reduction of a ketone or the addition of a nucleophile to a double bond can be influenced by the steric and electronic properties of adjacent substituents.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. While specific enantioselective methods for the synthesis of this compound are not extensively documented, general principles can be applied. For example, an enantioselective reduction of a prochiral difluorocyclopentanone derivative could establish the stereocenter at C3 early in the synthesis. researchgate.netnih.govorganic-chemistry.org Alternatively, a catalytic asymmetric reaction, such as a rhodium-catalyzed cyclization or addition, could be employed to introduce the chiral center with high enantiomeric excess. organic-chemistry.orgresearchgate.net The synthesis of chiral difluorinated compounds is an active area of research, with methods like enantioselective cyclopropanation of difluoromethylated olefins showing promise for creating chiral difluorinated building blocks. scilit.com

| Strategy | Description | Key Methodologies |

| Stereoselective Synthesis | Control over the relative configuration of stereocenters. | Substrate-directed reactions, diastereoselective reductions, and additions. nih.govnih.govacs.orgorganic-chemistry.org |

| Enantioselective Synthesis | Preferential formation of one enantiomer. | Chiral catalysts, chiral auxiliaries, enantioselective reductions. researchgate.netnih.govorganic-chemistry.orgresearchgate.netscilit.com |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific, advanced methodologies outlined in your request.

The requested topics—including chiral auxiliary-based approaches, asymmetric catalysis for the specific ring formation, and optimization of synthesis for this particular compound—require detailed research findings and data from peer-reviewed chemical publications. Unfortunately, there is no accessible scientific literature detailing the synthesis or analysis of "this compound" to this specific and advanced degree.

The search results yielded general information on related but distinct areas, such as:

The synthesis of difluorocyclopropane derivatives, which are structurally different from the requested difluorocyclopentane core.

General principles of asymmetric synthesis, including the use of chiral auxiliaries and asymmetric catalysis in broader contexts.

Overviews of green chemistry in organofluorine synthesis.

However, none of these resources provide the specific experimental data, reaction conditions, or detailed research findings necessary to construct a scientifically accurate and thorough article focused solely on "this compound" as instructed. To proceed would require fabricating data and research findings, which is not feasible.

Therefore, the creation of the requested article cannot be completed at this time due to the absence of specific, foundational research on the target chemical compound.

Chemical Reactivity and Mechanistic Investigations of 3 3 Bromopropyl 1,1 Difluorocyclopentane

Reactions at the Bromine Center

The primary carbon-bromine bond is the principal site of reactivity in 3-(3-Bromopropyl)-1,1-difluorocyclopentane, susceptible to a range of nucleophilic substitution and elimination reactions, as well as forming the basis for organometallic reagents.

Nucleophilic Substitution Pathways (SN1, SN2)

Given that the bromine is attached to a primary carbon, nucleophilic substitution is anticipated to proceed predominantly through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

The gem-difluoro group on the cyclopentane (B165970) ring, located gamma to the reaction center, is expected to exert a modest electron-withdrawing inductive effect, which could slightly influence the electrophilicity of the carbon bearing the bromine. However, significant steric hindrance from the difluorocyclopentyl group is not anticipated, allowing for a range of nucleophiles to participate effectively.

An SN1 pathway, which proceeds through a carbocation intermediate, is considered highly unlikely for this primary alkyl halide due to the inherent instability of a primary carbocation.

Table 1: Predicted Outcomes of SN2 Reactions

| Nucleophile (Nu-) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Hydroxypropyl)-1,1-difluorocyclopentane |

| Cyanide | Sodium Cyanide (NaCN) | 4-(1,1-Difluorocyclopentan-3-yl)butanenitrile |

| Azide (B81097) | Sodium Azide (NaN3) | 3-(3-Azidopropyl)-1,1-difluorocyclopentane |

Elimination Reactions (E1, E2) Leading to Unsaturated Derivatives

Elimination reactions, competing with nucleophilic substitution, would lead to the formation of an alkene. The E2 mechanism is the more probable pathway, requiring a strong, sterically hindered base to abstract a proton from the carbon adjacent (beta) to the bromine-bearing carbon. This results in the formation of a double bond and the expulsion of the bromide ion.

The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over the SN2 pathway. The major product would be 3-(prop-2-en-1-yl)-1,1-difluorocyclopentane.

The E1 mechanism, which involves the formation of a carbocation intermediate, is not a favored pathway for primary alkyl halides and is therefore not expected to be a significant contributor to the formation of elimination products.

Cross-Coupling Reactions with Organometallic Reagents

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

In a Suzuki-Miyaura coupling, the alkyl bromide would react with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This would result in the formation of a new carbon-carbon bond, coupling the 3-(1,1-difluorocyclopentyl)propyl group to the organic moiety of the organoboron reagent. The choice of ligands on the palladium catalyst can be crucial for achieving high yields and preventing side reactions.

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction

| Organoboron Reagent | Catalyst | Base | Product |

|---|

Similarly, the Stille coupling reaction would involve the palladium-catalyzed reaction of this compound with an organotin reagent (organostannane). This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product.

Table 3: Representative Stille Coupling Reaction

| Organostannane | Catalyst | Product |

|---|

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, would lead to the formation of the corresponding Grignard reagent: (3-(1,1-difluorocyclopentyl)propyl)magnesium bromide. This organomagnesium halide is a potent nucleophile and a strong base.

This Grignard reagent can then be used in a wide array of subsequent reactions. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid.

Table 4: Selected Reactions of the Derived Grignard Reagent

| Electrophile | Reagent | Product after Workup |

|---|---|---|

| Aldehyde | Formaldehyde (CH2O) | 4-(1,1-Difluorocyclopentan-3-yl)butan-1-ol |

| Ketone | Acetone ((CH3)2CO) | 2-(4-(1,1-Difluorocyclopentan-3-yl)butan-2-yl)propan-2-ol |

Reactivity of the 1,1-Difluorocyclopentane (B72110) Ring System

The presence of two fluorine atoms on the same carbon atom of the cyclopentane ring significantly influences its reactivity. This section delves into the effects of this geminal difluorination on the ring's stability and its propensity to undergo specific types of reactions.

Influence of Geminal Fluorination on Ring Strain and Reactivity

The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds, creating a strong dipole moment. This electronic effect can influence the stability of adjacent carbocations or developing positive charges during a reaction. Furthermore, the Thorpe-Ingold effect, or gem-disubstituent effect, suggests that the presence of two substituents on a carbon atom can decrease the intra-ring angle, thereby altering the ring strain. While cyclopentane has inherent angle and torsional strain, the gem-difluoro group can either exacerbate or alleviate this depending on the adopted conformation.

Studies on related gem-difluorinated cycloalkanes have shown that the CF₂ group can influence the puckering of the ring and the rotational barriers of adjacent C-C bonds. nih.govrsc.org This conformational locking can, in turn, affect the accessibility of certain reactive sites on the ring.

Table 1: Comparison of Estimated Ring Strain in Cyclopentane Derivatives

| Compound | Estimated Ring Strain (kcal/mol) | Key Contributing Factors |

|---|---|---|

| Cyclopentane | ~6.5 | Torsional strain from eclipsing hydrogens, some angle strain. |

| 1,1-Difluorocyclopentane | ~7-8 | Increased angle strain due to C-F bonds, altered torsional strain from new conformational preferences. |

Ring-Opening and Ring-Expansion Reactions

While the 1,1-difluorocyclopentane ring is generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations typically require high energy input or the use of potent reagents capable of cleaving the strong C-C bonds of the ring.

Analogous studies on smaller, more strained gem-difluorocyclopropanes have demonstrated a rich chemistry of ring-opening reactions, often initiated by cleavage of the C-C bond opposite the difluorinated carbon. beilstein-journals.orgrsc.org While less strained, the cyclopentane ring in this compound could potentially undergo similar transformations under forcing conditions, such as treatment with strong Lewis acids or transition metal catalysts.

Ring-expansion reactions, for instance, could be envisioned through a carbocationic intermediate. If a carbocation were generated on a carbon adjacent to the ring, a 1,2-alkyl shift could lead to the formation of a six-membered, gem-difluorinated cyclohexane (B81311) ring. masterorganicchemistry.com However, the stability of the resulting carbocation would be a critical factor in determining the feasibility of such a rearrangement.

Functional Group Interconversions of the Bromopropyl Moiety

The 3-bromopropyl side chain is a versatile functional handle that allows for a wide range of chemical transformations, largely independent of the difluorocyclopentane ring under standard conditions. These reactions primarily involve nucleophilic substitution and elimination pathways.

The primary alkyl bromide is susceptible to attack by a variety of nucleophiles, following an SN2 mechanism. libretexts.orgbyjus.com This allows for the introduction of a diverse array of functional groups.

Table 2: Potential Nucleophilic Substitution Reactions of the Bromopropyl Moiety

| Nucleophile | Product Functional Group | Reaction Conditions |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol (-OH) | Aqueous base (e.g., NaOH) |

| Cyanide (CN⁻) | Nitrile (-CN) | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) |

| Azide (N₃⁻) | Azide (-N₃) | Sodium azide in DMF |

| Ammonia (B1221849) (NH₃) | Amine (-NH₂) | Concentrated ammonia in ethanol |

| Thiolate (RS⁻) | Thioether (-SR) | Sodium thiolate in ethanol |

In the presence of a strong, non-nucleophilic base, the bromopropyl group can undergo an E2 elimination reaction to form a terminal alkene. libretexts.orglibretexts.orgdocbrown.info The choice of base and solvent is crucial to favor elimination over the competing SN2 substitution. Bulky bases such as potassium tert-butoxide are often employed to promote the formation of the less substituted (Hofmann) product.

Furthermore, the bromine atom can be utilized to form an organometallic species, such as a Grignard reagent, by reacting with magnesium metal in an ethereal solvent like THF. leah4sci.comwikipedia.orgrsc.org The resulting Grignard reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. This provides a powerful method for extending the carbon chain and introducing further complexity to the molecule.

Applications of 3 3 Bromopropyl 1,1 Difluorocyclopentane As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Carbocycles

The rigid, fluorinated cyclopentane (B165970) core of 3-(3-Bromopropyl)-1,1-difluorocyclopentane serves as an excellent scaffold for the construction of more complex carbocyclic systems. The presence of the gem-difluoro group imparts unique stereoelectronic properties to the ring, influencing its reactivity and the conformational preferences of the resulting molecules. Synthetic chemists have capitalized on the reactivity of the bromopropyl side chain to engage in various carbon-carbon bond-forming reactions.

For instance, through coupling reactions such as Grignard, Suzuki, or Negishi reactions, the propyl chain can be extended or used to link the difluorocyclopentane ring to other carbocyclic or aromatic moieties. Intramolecular cyclization strategies starting from derivatives of this compound can also lead to the formation of novel spirocyclic or fused-ring systems containing the difluorocyclopentane unit. These complex carbocycles are of significant interest in the development of new bioactive compounds and advanced materials.

Precursor in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbon bearing the bromine atom in this compound makes it an ideal substrate for reactions with various nucleophiles, paving the way for the synthesis of a wide range of heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles

The reaction of this compound with primary or secondary amines, as well as other nitrogen nucleophiles, provides a straightforward route to various nitrogen-containing heterocycles. Depending on the nature of the nitrogen nucleophile and the reaction conditions, a variety of ring systems can be accessed. For example, reaction with a primary amine can lead to the formation of substituted pyrrolidines or piperidines, depending on whether the cyclization occurs via an intramolecular nucleophilic substitution. Furthermore, reaction with azide (B81097) followed by reduction and subsequent cyclization can be employed to construct more complex nitrogenous heterocycles.

| Reactant | Product Heterocycle |

| Primary Amine | Substituted Pyrrolidine/Piperidine |

| Ammonia (B1221849) | Azetidine/Pyrrolidine |

| Sodium Azide | Tetrazole (via subsequent steps) |

Synthesis of Oxygen and Sulfur-Containing Heterocycles

Analogous to the synthesis of nitrogen heterocycles, this compound can serve as a precursor for oxygen and sulfur-containing rings. Reaction with alkoxides or phenoxides can lead to the formation of cyclic ethers such as substituted tetrahydrofurans or tetrahydropyrans through intramolecular Williamson ether synthesis. Similarly, treatment with thiolates or sulfide (B99878) nucleophiles can be utilized to construct sulfur-containing heterocycles like thiolanes and thianes. These fluorinated heterocycles are valuable building blocks for further synthetic transformations.

| Nucleophile | Resulting Heterocycle |

| Hydroxide/Alkoxide | Tetrahydrofuran/Tetrahydropyran derivatives |

| Thiol/Thiolate | Thiolane/Thiane derivatives |

Integration into Polymeric and Material Science Architectures

The dual functionality of this compound also lends itself to applications in polymer and materials science. The bromopropyl group can act as an initiator or a monomer in various polymerization reactions. For instance, it can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing for its incorporation into polymer backbones via free-radical or controlled polymerization techniques.

The presence of the fluorine atoms is particularly advantageous in materials science, as it can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Polymers incorporating the 1,1-difluorocyclopentane (B72110) unit may find applications in specialized coatings, membranes, and electronic materials where these properties are desirable.

Role in Target-Oriented Synthesis of Advanced Organic Molecules

In the context of target-oriented synthesis, this compound represents a valuable fragment for introducing a gem-difluorinated five-membered ring into a larger, more complex molecule. This is particularly relevant in the synthesis of analogues of natural products or other biologically active compounds where the introduction of fluorine can lead to improved pharmacological properties. The robust nature of the difluorocyclopentane ring allows it to be carried through multi-step synthetic sequences, while the bromopropyl handle provides a site for strategic bond formations.

Potential in Medicinal Chemistry Building Blocks Beyond Specific Biological Activity

While the direct biological activity of this compound itself may not be the primary focus, its utility as a scaffold in medicinal chemistry is significant. The introduction of the 1,1-difluorocyclopentane moiety can serve as a bioisosteric replacement for other groups, such as a carbonyl or a gem-dimethyl group. This substitution can fine-tune the steric and electronic properties of a drug candidate, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. The ability to readily incorporate this fluorinated carbocycle into a variety of molecular frameworks makes it a valuable tool for lead optimization in drug discovery programs.

Spectroscopic and Structural Elucidation Methodologies for 3 3 Bromopropyl 1,1 Difluorocyclopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a detailed molecular map can be constructed.

The proton (¹H) NMR spectrum of 3-(3-Bromopropyl)-1,1-difluorocyclopentane provides key information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is expected to show several distinct signals corresponding to the protons on the cyclopentane (B165970) ring and the bromopropyl side chain.

The protons on the carbon bearing the bromine atom (-CH₂Br) are expected to be the most deshielded of the propyl chain due to the electronegativity of bromine, likely appearing as a triplet around 3.4 ppm. The adjacent methylene (B1212753) protons (-CH₂-) would likely resonate around 1.9-2.1 ppm, appearing as a quintet due to coupling with the protons on both adjacent carbons. The methylene group attached to the cyclopentane ring would also exhibit a complex multiplet structure.

Protons on the difluorinated cyclopentane ring will be significantly influenced by the geminal fluorine atoms and the bromopropyl substituent. The protons on the carbons adjacent to the CF₂ group (C2 and C5) are expected to appear as complex multiplets due to both proton-proton and proton-fluorine coupling. The single proton at the C3 position, attached to the bromopropyl group, would also present a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂Br | 3.40 | Triplet (t) |

| -CH₂-CH₂Br | 2.05 | Quintet (quin) |

| -CH₂-Cyclopentane | 1.70 | Multiplet (m) |

| Cyclopentane CH (C3) | 2.20 | Multiplet (m) |

| Cyclopentane CH₂ (C2, C5) | 1.90-2.10 | Multiplet (m) |

Note: Data is predictive and based on analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, eight distinct carbon signals are anticipated. The carbon atom of the CF₂ group will be the most prominent, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and will be shifted significantly downfield to a range of 115-125 ppm.

The carbon atom bonded to bromine (-CH₂Br) is expected to resonate around 30-35 ppm. The other carbons of the propyl chain will appear further upfield. The carbons of the cyclopentane ring will have their chemical shifts influenced by the fluorine atoms and the alkyl substituent. The C3 carbon, bearing the propyl group, would be expected in the 35-45 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CF₂) | 120 |

| C2, C5 | 35-40 |

| C3 | 40-45 |

| C4 | 25-30 |

| C1' (CH₂-Cyclopentane) | 30-35 |

| C2' (CH₂) | 28-33 |

Note: Data is predictive and based on analogous structures.

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. However, this signal will likely appear as a complex multiplet due to coupling with the adjacent protons on the cyclopentane ring (C2 and C5). The chemical shift of this signal would be characteristic of geminal difluoroalkanes.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. ucl.ac.ukhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgwikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the bromopropyl chain (e.g., between -CH₂Br and the adjacent -CH₂-) and within the cyclopentane ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connection between the bromopropyl side chain and the cyclopentane ring. For instance, a correlation would be expected between the protons of the methylene group attached to the ring and the C3 and C4 carbons of the cyclopentane.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₈H₁₃BrF₂), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine; the molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), or the loss of the bromopropyl side chain. Cleavage of the cyclopentane ring is also a possible fragmentation route.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 226/228 | [C₈H₁₃BrF₂]⁺ (Molecular Ion) |

| 147 | [M-Br]⁺ |

| 101 | [C₅H₇F₂]⁺ (Cyclopentyl ring fragment) |

Note: m/z values correspond to the most abundant isotopes. The presence of Br results in characteristic isotopic patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by the following key absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups. docbrown.info

C-F Stretching: Strong and distinct absorption bands in the 1000-1200 cm⁻¹ range, characteristic of the C-F bond stretching in the CF₂ group.

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 550-750 cm⁻¹, indicating the presence of the C-Br bond. docbrown.info

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ groups. docbrown.info

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 2850-3000 | C-H Stretch | Strong |

| 1450-1470 | C-H Bend | Medium |

| 1000-1200 | C-F Stretch | Strong |

Note: Data is predictive and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

The process involves irradiating a single crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete elucidation of the molecular structure.

For derivatives of this compound, X-ray crystallography could provide invaluable insights into their solid-state conformation. For instance, the puckering of the difluorocyclopentane ring and the orientation of the bromopropyl side chain could be precisely determined. Furthermore, the technique would reveal any intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the packing of the molecules in the crystal lattice.

Should a suitable crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This table includes key parameters that describe the crystal structure and the quality of the crystallographic experiment.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C8H11BrF2 |

| Formula Weight | 229.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 998.7(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.523 |

| Absorption Coeff. (mm⁻¹) | 3.89 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| θ range for data collection | 2.5 to 28.0° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

Computational and Theoretical Investigations of 3 3 Bromopropyl 1,1 Difluorocyclopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Furthermore, these calculations can predict various chemical properties, such as dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would be particularly insightful, highlighting the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule plays a pivotal role in its chemical behavior. Conformational analysis of 3-(3-Bromopropyl)-1,1-difluorocyclopentane would involve identifying its various possible spatial arrangements (conformers) and determining their relative stabilities. The cyclopentane (B165970) ring can adopt several non-planar conformations, such as the envelope and twist forms, and the orientation of the 3-bromopropyl and 1,1-difluoro substituents will further increase the number of possible conformers.

Energy minimization studies, typically performed using methods like molecular mechanics or quantum mechanics, would be employed to find the lowest energy (most stable) conformation. Understanding the preferred conformation is essential as it often dictates the molecule's reactivity and its interactions with other molecules. A potential energy surface scan for the rotation around the C-C bonds of the bromopropyl side chain would reveal the energy barriers between different conformations.

Molecular Dynamics Simulations for Reactivity Pathways

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its reactivity pathways in various chemical environments. By simulating the molecule's movement and interactions with other reactants or solvent molecules at an atomistic level, researchers can gain insights into how chemical reactions might occur.

For example, MD simulations could be used to investigate the debromination of the propyl chain or the potential for intramolecular cyclization reactions. These simulations can help to identify intermediate structures and transition states, providing a more complete picture of the reaction landscape than static quantum chemical calculations alone.

Transition State Theory and Reaction Mechanism Elucidation

To fully understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Transition state theory provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state.

For this compound, computational methods could be used to locate the transition state structures for various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. This theoretical approach would be invaluable for elucidating the most likely reaction mechanisms for this compound.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and computational cost. DFT methods could be extensively applied to predict a wide range of chemical behaviors for this compound.

Specific applications of DFT would include the calculation of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which could aid in the experimental characterization of the molecule. DFT can also be used to calculate various reactivity descriptors, such as Fukui functions and local softness, which can predict the most reactive sites within the molecule with greater precision than a simple electrostatic potential map. These theoretical predictions would be instrumental in guiding future experimental studies on the synthesis and reactivity of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations Involving 3-(3-Bromopropyl)-1,1-difluorocyclopentane

The presence of a primary alkyl bromide in this compound makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. Future research will likely focus on expanding the scope of these transformations to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are expected to be extensively investigated. researchgate.netmdpi.comnih.govnih.govrsc.org These reactions would enable the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups at the terminus of the propyl chain. The development of novel ligand systems will be crucial to enhance catalytic activity and selectivity, particularly for challenging coupling partners.

Furthermore, the emergence of photoredox catalysis opens up new avenues for the functionalization of alkyl bromides under mild conditions. nih.govnih.gov Light-mediated processes could be employed for radical-based transformations, allowing for the introduction of complex molecular scaffolds that are not readily accessible through traditional methods. The gem-difluoro moiety in the cyclopentane (B165970) ring is expected to influence the redox properties of the molecule, potentially leading to unique reactivity profiles.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst/Conditions | Potential Coupling Partner | Expected Product Functionality |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Arylboronic acid | Aryl-substituted difluorocyclopentane |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Alkenyl-substituted difluorocyclopentane |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene | Extended alkyl chain with unsaturation |

Development of Sustainable Synthesis Routes

The increasing emphasis on green chemistry will drive the development of more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. rsc.org Current synthetic strategies may rely on harsh reagents and generate significant waste.

Future research will likely explore biocatalytic approaches, leveraging enzymes to perform key transformations with high selectivity and under mild conditions. nih.govwpmucdn.comresearchgate.net For instance, enzymatic halogenation or fluorination could provide greener alternatives to traditional chemical methods. The synthesis of cyclopentane derivatives from bio-based feedstocks is also an emerging area of interest that could be applied to the synthesis of the cyclopentane core of the target molecule. rsc.org

Flow chemistry is another promising avenue for the sustainable production of this compound. Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions, while also minimizing solvent usage and waste generation.

Application in New Areas of Materials Science and Chemical Biology

The unique physicochemical properties imparted by the gem-difluoro group make this compound an attractive building block for the design of novel materials. youtube.comnih.govsigmaaldrich.comfluorochem.co.uk The introduction of fluorine can enhance thermal stability, chemical resistance, and lipophilicity, while also modulating electronic properties.

In materials science, this compound could be used as a monomer or an additive in the synthesis of fluorinated polymers with tailored properties for applications in coatings, membranes, and electronic devices. The bromopropyl group provides a convenient handle for polymerization or for grafting onto other material surfaces.

In chemical biology, the difluorocyclopentane motif can serve as a bioisostere for other chemical groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. sigmaaldrich.comrsc.org The compound could be used to synthesize fluorinated analogs of biologically active molecules or as a scaffold for the development of novel chemical probes to study biological processes. researchgate.net The presence of the bromine atom allows for straightforward conjugation to biomolecules or fluorescent dyes.

Mechanistic Insights into Fluorine-Mediated Reactivity

A deeper understanding of how the gem-difluoro group influences the reactivity of the adjacent alkyl bromide is crucial for designing more efficient and selective transformations. Future research will likely employ a combination of experimental and computational methods to elucidate the underlying reaction mechanisms. nih.govnih.gov

Kinetic studies and in-situ spectroscopic techniques can provide valuable data on reaction rates and intermediates. Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. princeton.eduacs.org These mechanistic insights will be instrumental in the development of new catalysts and reaction conditions optimized for substrates containing the difluorocyclopentane moiety.

High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new applications for this compound, high-throughput synthesis and screening methodologies will be increasingly employed. Automated synthesis platforms can be used to rapidly generate libraries of derivatives with diverse functional groups appended to the propyl chain.

These compound libraries can then be screened for a wide range of properties, from catalytic activity and material performance to biological activity. This parallel approach will enable the rapid identification of promising candidates for further development in areas such as drug discovery, agrochemicals, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.